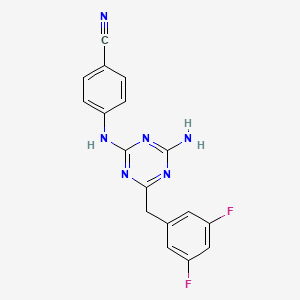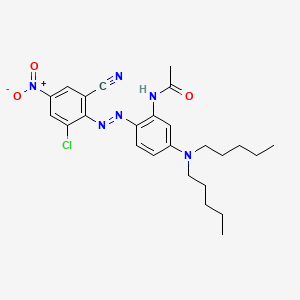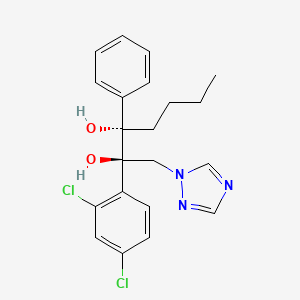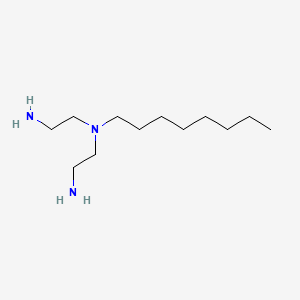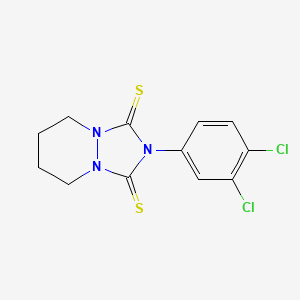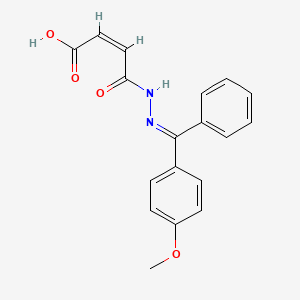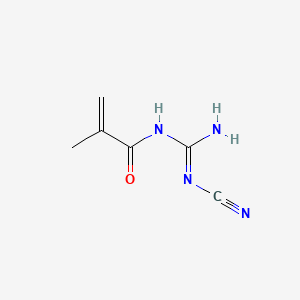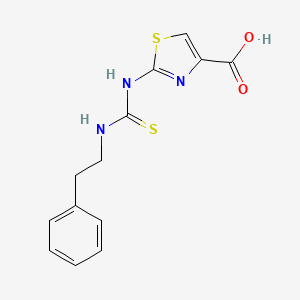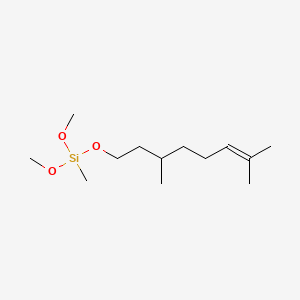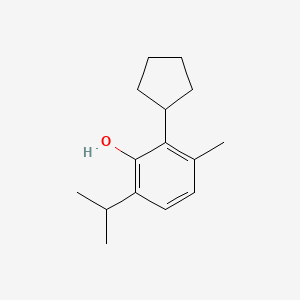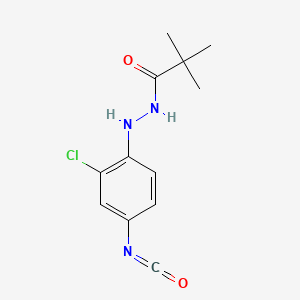
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is a chemical compound with the molecular formula C27H51NO6S and a molecular weight of 517.76 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
准备方法
The synthesis of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves the reaction of tris(2-hydroxypropyl)amine with p-isododecylbenzenesulfonyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or column chromatography.
化学反应分析
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
科学研究应用
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate is utilized in various scientific research fields:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: The compound is employed in cell culture studies as a detergent to lyse cells and solubilize proteins.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
作用机制
The mechanism of action of Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. It forms micelles, which encapsulate hydrophobic molecules within their hydrophobic core, facilitating their dispersion in water. This property is particularly useful in drug delivery systems, where the compound can encapsulate and transport hydrophobic drugs to target sites in the body .
相似化合物的比较
Tris(2-hydroxypropyl)ammonium p-isododecylbenzenesulphonate can be compared with other surfactants such as sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB):
Sodium dodecyl sulfate (SDS): SDS is an anionic surfactant commonly used in protein denaturation and electrophoresis. Unlike this compound, SDS has a simpler structure and is more widely used in laboratory applications.
Cetyltrimethylammonium bromide (CTAB): CTAB is a cationic surfactant used in DNA extraction and nanoparticle synthesis.
This compound stands out due to its unique combination of hydroxyl groups and sulfonate functionality, which provides distinct solubilizing and emulsifying properties.
属性
CAS 编号 |
93922-06-6 |
|---|---|
分子式 |
C27H51NO6S |
分子量 |
517.8 g/mol |
IUPAC 名称 |
4-(10-methylundecyl)benzenesulfonate;tris(2-hydroxypropyl)azanium |
InChI |
InChI=1S/C18H30O3S.C9H21NO3/c1-16(2)10-8-6-4-3-5-7-9-11-17-12-14-18(15-13-17)22(19,20)21;1-7(11)4-10(5-8(2)12)6-9(3)13/h12-16H,3-11H2,1-2H3,(H,19,20,21);7-9,11-13H,4-6H2,1-3H3 |
InChI 键 |
WVXIPNBIBZKYLC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C[NH+](CC(C)O)CC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

